Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate
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Overview
Description
Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine with methyl 4-formylbenzoate under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate exerts its effects involves interactions with various molecular targets. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in these processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester with antimicrobial properties.
4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine: A precursor in the synthesis of the target compound.
Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[bis(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-12-10-16(26)19(21(28)24(12)3)18(14-6-8-15(9-7-14)23(30)31-5)20-17(27)11-13(2)25(4)22(20)29/h6-11,18,26-27H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKRNDSJRKVFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC=C(C=C2)C(=O)OC)C3=C(C=C(N(C3=O)C)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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